molecular formula C16H22O4 B569711 Butyl sec-Butyl Phthalate CAS No. 97621-09-5

Butyl sec-Butyl Phthalate

Cat. No.: B569711
CAS No.: 97621-09-5
M. Wt: 278.348
InChI Key: DMSFDAQRGXFPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl sec-Butyl Phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula for this compound is C16H22O4, and it is known for its low toxicity and wide liquid range .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl sec-Butyl Phthalate is synthesized through the esterification of phthalic anhydride with butanol and sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction can be represented as follows:

Phthalic Anhydride+Butanol+sec-ButanolButyl sec-Butyl Phthalate+Water\text{Phthalic Anhydride} + \text{Butanol} + \text{sec-Butanol} \rightarrow \text{this compound} + \text{Water} Phthalic Anhydride+Butanol+sec-Butanol→Butyl sec-Butyl Phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where phthalic anhydride is reacted with a mixture of butanol and sec-butanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted alcohols and by-products .

Chemical Reactions Analysis

Types of Reactions: Butyl sec-Butyl Phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and sec-butanol).

    Oxidation: Oxidative reactions can lead to the formation of phthalic acid and other oxidation products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Butyl sec-Butyl Phthalate has a wide range of applications in scientific research, including:

Mechanism of Action

Butyl sec-Butyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse effects on reproductive and developmental processes. The compound interacts with nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal signaling pathways .

Comparison with Similar Compounds

    Di-n-butyl phthalate: Another phthalate ester with similar plasticizing properties but slightly different chemical structure and volatility.

    Diisobutyl phthalate: Similar in structure but with different branching, leading to variations in physical properties and applications.

    Butyl benzyl phthalate:

Uniqueness: Butyl sec-Butyl Phthalate is unique due to its specific combination of butyl and sec-butyl ester groups, which provide a balance of flexibility and stability in plasticized materials. Its low toxicity and wide liquid range make it a preferred choice for various industrial applications .

Properties

IUPAC Name

2-O-butan-2-yl 1-O-butyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-6-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFDAQRGXFPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334048
Record name Butyl sec-butyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97621-09-5
Record name Butyl sec-butyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.